

Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinolin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1,2,3,4-tetrahydroquinolin-3-amine**. Due to the limited availability of published experimental data for this specific compound, this document focuses on the predicted spectroscopic characteristics, drawing upon data from the parent molecule, 1,2,3,4-tetrahydroquinoline, and general principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are important structural motifs in a wide range of biologically active compounds and natural products. The introduction of an amino group at the 3-position of the tetrahydroquinoline core can significantly influence its chemical properties and biological activity, making its detailed structural elucidation crucial for research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the unambiguous identification and characterization of such molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,2,3,4-tetrahydroquinolin-3-amine**. These predictions are based on the known data for 1,2,3,4-

tetrahydroquinoline and the expected influence of the 3-amino substituent.

¹H NMR Spectroscopy

The presence of the amino group at the C3 position is expected to cause a downfield shift of the proton at this position and influence the chemical shifts of the adjacent methylene protons at C2 and C4.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-aromatic	6.4 - 7.0	Multiplet	-
NH (amine)	Broad singlet	-	-
H-3	~3.0 - 3.5	Multiplet	-
H-2, H-4	~2.7 - 3.3	Multiplets	-
NH (ring)	Broad singlet	-	-

¹³C NMR Spectroscopy

The carbon atom bearing the amino group (C3) is expected to have a chemical shift in the range of 40-50 ppm. The chemical shifts of the adjacent carbons (C2 and C4) will also be affected.

Carbon	Predicted Chemical Shift (ppm)
C-aromatic	114 - 145
C-3	40 - 50
C-2, C-4	20 - 40
C-4a, C-8a	120 - 145

Mass Spectrometry

The molecular ion peak $[M]^+$ in the mass spectrum is predicted to be at m/z 148, corresponding to the molecular weight of **1,2,3,4-tetrahydroquinolin-3-amine** ($C_9H_{12}N_2$).

Technique	Predicted m/z Values
Electron Ionization (EI)	148 $[M]^+$, and characteristic fragment ions.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the amino group, in addition to the vibrations of the tetrahydroquinoline core.

Functional Group	Predicted Absorption Frequency (cm^{-1})
N-H stretch (amine)	3300 - 3500 (two bands for primary amine)
N-H bend (amine)	1590 - 1650
C-N stretch (amine)	1020 - 1250
N-H stretch (ring)	~3400
C-H stretch (arom.)	3000 - 3100
C-H stretch (aliph.)	2850 - 2960
C=C stretch (arom.)	1450 - 1600

Experimental Protocols

While specific experimental protocols for **1,2,3,4-tetrahydroquinolin-3-amine** are not readily available, the following are general methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

- Data Acquisition: Acquire ^1H NMR and ^{13}C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Mass Spectrometry

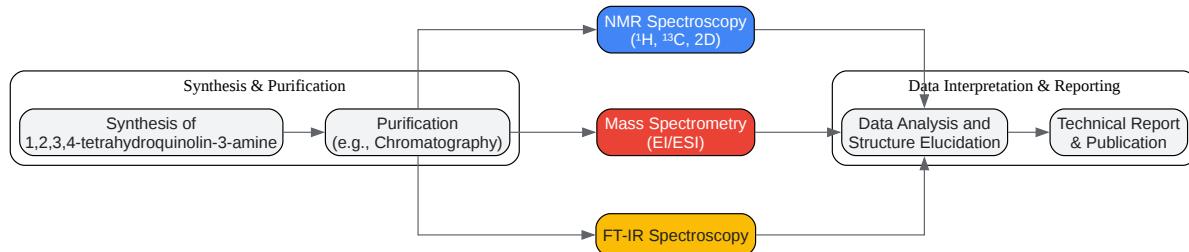
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) can be used.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and fragment ions.

FT-IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm^{-1} .

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **1,2,3,4-tetrahydroquinolin-3-amine**.

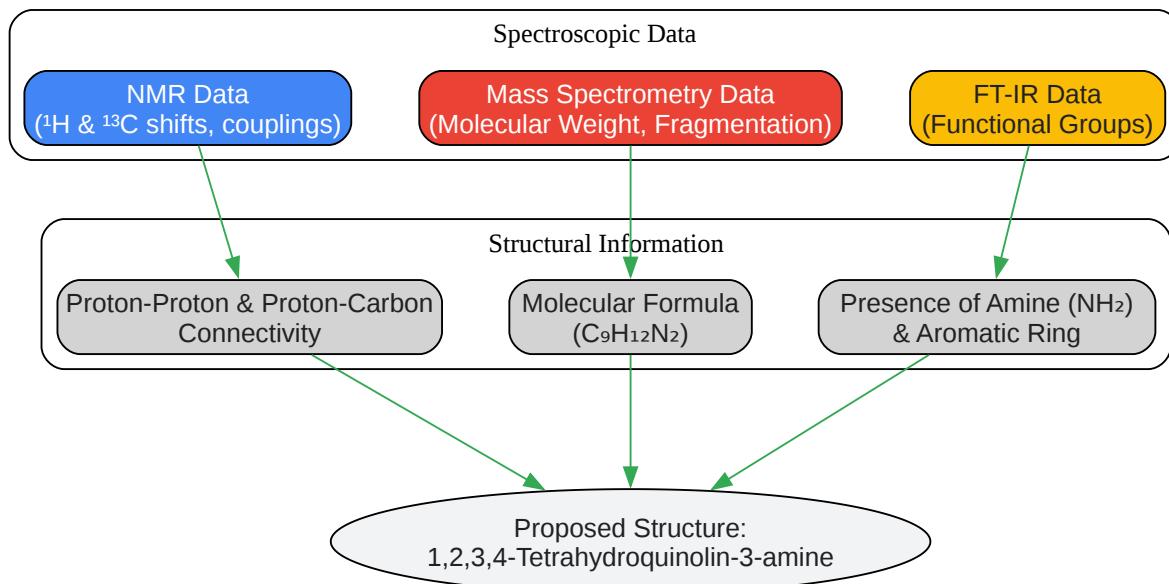


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A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic data in determining the structure of **1,2,3,4-tetrahydroquinolin-3-amine**.

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